molecular formula C10H13F3N2 B2479496 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 164221-21-0

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B2479496
CAS RN: 164221-21-0
M. Wt: 218.223
InChI Key: JUGANOCITAMOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H13F3N2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It consists of a benzene ring substituted with a trifluoromethyl group (-CF3), two amine groups (-NH2), and a propyl group (-C3H7) .

Scientific Research Applications

Synthesis and Polymerization

  • A study by Qiu et al. (2006) described the synthesis of fluorinated diamine monomers, including those similar to 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine. These monomers were used to create soluble polyimides with notable thermal, optical, and gas permeability properties, potentially applicable in various industrial applications (Qiu et al., 2006).

Electrochemical Synthesis

  • Sharafi-kolkeshvandi et al. (2016) developed a method for the electrochemical synthesis of derivatives of benzene-1,2-diamine compounds. This method provides a regioselective synthesis route, potentially useful in the development of specific compounds for research and industrial applications (Sharafi-kolkeshvandi et al., 2016).

Chemical Properties and Applications

  • A study by Liu et al. (2008) focused on the synthesis and properties of soluble fluorinated poly(ether imide)s derived from diamine monomers. These materials exhibited high thermal stability and optical transparency, suggesting their suitability for advanced optoelectronics applications (Liu et al., 2008).

Therapeutic Potential

  • Shin et al. (2004) investigated a novel aromatic diamine compound for its inhibitory effect on nuclear factor (NF)-kappaB transcriptional activity. This compound showed potential therapeutic effects in controlling NF-kappaB activation, which is significant in inflammation and immune response regulation (Shin et al., 2004).

Optoelectronic Material Development

  • Jang et al. (2007) synthesized a fluorinated diamine and developed a series of fluorinated aromatic polyimides. These materials demonstrated excellent thermal stability, low dielectric constants, and optical properties, making them promising candidates for optoelectronic applications (Jang et al., 2007).

Mechanism of Action

The mechanism of action of 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is not specified in the available resources. Its use in pharmaceutical testing suggests that it may have biological activity, but specific details are not provided.

properties

IUPAC Name

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGANOCITAMOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.48 g of N-propyl-2-nitro-4-trifluoromethylaniline, 30 ml of ethyl acetate and 5% palladium charcoal was stirred for 1.5 hours at room temperature under a hydrogen atmosphere of about 1 atm. The reaction mixture was filtrated through Celite (registered trademark). The filtrate was washed with water, dried over sodium sulfate, then, concentrated under reduced pressure, to obtain 1.91 g of N1-propyl-4-trifluoromethylbenzene-1,2-diamine.
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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